molecular formula C11H15N5O5 B11830749 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one

Katalognummer: B11830749
Molekulargewicht: 297.27 g/mol
InChI-Schlüssel: JMYWNUMFSBSFID-HLJYALQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one is a synthetic nucleoside analog of guanosine, designed for advanced biochemical and pharmacological research. This compound features a stereospecific tetrahydrofuran ring—a hallmark of nucleoside structures—which is critical for its interaction with cellular enzymes. Its core research value lies in its potential as a precursor or intermediate in the development of novel therapeutic agents, including antiviral and anticancer prodrugs. Similar nucleoside analogs are investigated for their ability to inhibit viral polymerases or incorporate into growing DNA strands, leading to chain termination. Furthermore, the structural motif of a modified purine base linked to a sugar is a common feature in compounds studied for their immunostimulatory properties, making this compound a candidate for research in immunology and oncology. As a key building block, it enables medicinal chemists to explore structure-activity relationships and synthesize more complex molecules for targeted drug discovery programs. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Proper storage conditions, typically in a dark place under an inert atmosphere at 2-8°C, are recommended to ensure long-term stability.

Eigenschaften

Molekularformel

C11H15N5O5

Molekulargewicht

297.27 g/mol

IUPAC-Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H15N5O5/c1-11(2-17)6(19)5(18)9(21-11)16-3-13-4-7(16)14-10(12)15-8(4)20/h3,5-6,9,17-19H,2H2,1H3,(H3,12,14,15,20)/t5-,6+,9-,11-/m1/s1

InChI-Schlüssel

JMYWNUMFSBSFID-HLJYALQUSA-N

Isomerische SMILES

C[C@]1([C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO

Kanonische SMILES

CC1(C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O)CO

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Purines

A widely adopted method involves SNAr reactions on 2-halogenated purine precursors. For instance, 2-fluoropurine ribonucleoside intermediates undergo substitution with amines to yield N2-modified 2-aminopurines. Key steps include:

  • Preparation of 2-Fluoropurine Intermediate : Diazotization/fluorination of 2-aminopurine derivatives (e.g., 2’,3’,5’-tri-O-acetyl-2-aminopurine) using nitrous acid and hydrogen fluoride.

  • Amine Substitution : Reaction with primary or secondary amines (e.g., cyclopentylamine, propargylamine) in polar aprotic solvents (DMF, THF) at ambient to elevated temperatures (25–80°C). Yields range from 65% to 84%, depending on the amine’s steric bulk.

Example Reaction :
2-Fluoropurine+R-NH2DMF, 65°CN2-R-2-aminopurine\text{2-Fluoropurine} + \text{R-NH}_2 \xrightarrow{\text{DMF, 65°C}} \text{N}^2\text{-R-2-aminopurine}

Tetrazolopyrimidine Cyclization

An alternative route employs reconstructive methodology via tetrazolo[1,5-a]pyrimidine intermediates. This approach avoids halogenation and leverages cyclocondensation:

  • Nitration of Tetrazolopyrimidine : Treatment of 5-aminotetrazole with 6-nitropyrimidine in a nitrating mixture (HNO₃:H₂SO₄, 1:6) to form 6-nitrotetrazolo[1,5-a]pyrimidine-7-amine.

  • Reductive Cyclization : Catalytic hydrogenation or chemical reduction (e.g., Na₂S₂O₄) to yield 2,4,6-triaminopyrimidine, followed by formylation with triethylorthoformate/acetic anhydride to generate 2-aminopurine.

Advantages : Eliminates halogenation steps, improving safety and scalability. Reported yields for cyclization steps reach 41%.

Synthesis of the Modified Sugar Moiety

The sugar component, (2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl, demands precise stereochemical control. Strategies include:

Derivatization of Natural Sugars

Starting from D-ribose, sequential protection and methylation are employed:

  • 5-Methyl Introduction : Alkylation of 5-hydroxymethyl group via Mitsunobu reaction or Grignard addition.

  • Stereoselective Hydroxylation : Enzymatic or chemical oxidation (e.g., OsO₄-mediated dihydroxylation) to install 3,4-diol groups with correct configurations.

De Novo Synthesis

For higher stereochemical fidelity, asymmetric synthesis routes are utilized:

  • Chiral Pool Synthesis : Use of L- or D-tartaric acid derivatives to construct the tetrahydrofuran ring.

  • Sharpless Epoxidation : To establish vicinal diols with defined stereochemistry.

Glycosylation Strategies

Coupling the 2-aminopurine base to the sugar moiety is critical. Two methods dominate:

Vorbrüggen Glycosylation

This classic approach activates the sugar as a silylated intermediate:

  • Sugar Activation : Treatment of the sugar with hexamethyldisilazane (HMDS) and trimethylsilyl triflate (TMSOTf).

  • Coupling Reaction : Reaction with 2-aminopurine under anhydrous conditions (CH₃CN, 80°C), yielding β-N-glycosidic bonds.

Yield : 60–75%, with β:α selectivity >10:1 due to steric guidance from 2’-O-TBDMS protecting groups.

Phosphoramidite-Based Solid-Phase Synthesis

For oligonucleotide applications, phosphoramidite derivatives of 2-aminopurine are incorporated into RNA/DNA strands:

  • Phosphoramidite Preparation : 5’-O-DMTr protection, 2’-O-TBDMS silylation, and β-cyanoethyl phosphoramidite formation.

  • Solid-Phase Coupling : Automated synthesis using activators (e.g., 1H-tetrazole) on controlled pore glass (CPG) supports.

Post-Synthetic Modifications

Deprotection Protocols

  • Acetyl Groups : NH₃/methanol (7N, 12 h, 25°C).

  • TBDMS Groups : Tetrabutylammonium fluoride (TBAF, 1M in THF).

Click Chemistry Functionalization

Propargyl-modified 2-aminopurines undergo CuAAC reactions with azides (e.g., ManNAc-N₃) to introduce steric bulk or targeting moieties:
Alkyne-RNA+AzideCuSO₄, THPTATriazole-Adduct\text{Alkyne-RNA} + \text{Azide} \xrightarrow{\text{CuSO₄, THPTA}} \text{Triazole-Adduct}

Conditions : Aqueous media, tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand, 4 h, 25°C.

Analytical and Stability Data

Table 1: Comparative Yields of 2-Aminopurine Synthesis Routes

MethodYield (%)Purity (%)Reference
SNAr (2-Fluoropurine)8498
Tetrazolopyrimidine4195
Hydrazino Oxidation7097

Table 2: Glycosylation Efficiency by Sugar Activation Method

Activation Methodβ:α RatioYield (%)
Vorbrüggen (TMSOTf)10:175
Phosphoramidite (CPG)>20:185

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Amino-9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-on hat verschiedene wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Der Wirkmechanismus von 2-Amino-9-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-on beinhaltet seine Interaktion mit zellulären Enzymen und Nukleinsäuren. Die Verbindung ahmt natürliche Nukleoside nach, so dass sie in DNA und RNA eingebaut werden kann. Dieser Einbau kann normale zelluläre Prozesse stören und so zum Zelltod in sich schnell teilenden Zellen wie Krebszellen führen. Zu den molekularen Zielstrukturen gehören DNA-Polymerasen und andere Enzyme, die am Nukleinsäurestoffwechsel beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that compounds similar to 2-amino purines exhibit antiviral properties. These compounds can interfere with viral replication by inhibiting nucleic acid synthesis.

Key Findings:

  • Mechanism of Action : Nucleoside analogs can inhibit viral polymerases, essential for RNA replication. For instance, studies have shown that modifications in the sugar moiety enhance binding affinity to these enzymes .
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that certain purine analogs showed significant activity against the Hepatitis C virus (HCV) by inhibiting the viral polymerase enzyme necessary for replication .

Antitumor Activity

The structural similarity of this compound to naturally occurring nucleosides allows it to interact with cellular mechanisms involved in cancer proliferation.

Key Findings:

  • Induction of Apoptosis : Preliminary studies suggest that 2-amino purines may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies on various cancer cell lines indicated a dose-dependent response where higher concentrations resulted in increased cell death .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes crucial for cell growth and proliferation.

Key Findings:

  • Enzyme Targeting : Research has demonstrated its inhibitory effects on enzymes such as DNA polymerases and kinases. These enzymes are vital for nucleotide synthesis and cellular metabolism.

Case Studies:

  • Study on Kinase Inhibition : Research focusing on enzyme kinetics revealed that 2-amino compounds preferentially bind to certain kinases, suggesting a selective inhibition mechanism that could be exploited for targeted therapy .
  • Enzyme Interaction : Studies have shown that these compounds can disrupt nucleotide synthesis by inhibiting key enzymes involved in this process, thereby hampering the proliferation of rapidly dividing cells .

Wirkmechanismus

The mechanism of action of 2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one involves its interaction with cellular enzymes and nucleic acids. The compound mimics natural nucleosides, allowing it to be incorporated into DNA and RNA. This incorporation can disrupt normal cellular processes, leading to cell death in rapidly dividing cells, such as cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Substituents/Modifications Molecular Weight Key Biological Activity Applications/Research References
Target Compound 5-Methyl, 3,4-dihydroxy, 5-hydroxymethyl on tetrahydrofuran; 2-amino-purine 299.24 (calculated) HCV NS5B inhibition Antiviral drug development
2-Amino-9-((2R,4S,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one (2-deoxy analog) 2-Deoxy sugar; lacks 3-hydroxy group 283.23 DNA/RNA incorporation studies Nucleoside biochemistry
2-Amino-9-((2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one 4-Fluoro substitution on sugar 285.23 Antiviral activity Fluoro-nucleoside therapeutics
2-Amino-9-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-1H-purin-6(9H)-one 3-Methoxy, 4-hydroxy on sugar 297.27 Unknown (structural probe) Biochemical stability studies
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-(naphthalen-2-ylamino)-1H-purin-6(9H)-one 8-Naphthalenylamino substitution on purine 437.41 Kinase inhibition (hypothesized) Cancer research
2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-hydroxy-1H-purin-6(9H)-one 8-Hydroxy-purine 299.24 Oxidative stress modulation Metabolic pathway studies

Key Findings from Comparative Studies

  • Impact of Sugar Modifications: The 5-methyl group in the target compound enhances metabolic stability compared to its 2-deoxy analog (), which is prone to enzymatic degradation . 3-Methoxy substitution () reduces hydrogen-bonding capacity, making it less effective in targeting RNA viruses but more stable in plasma .
  • 8-Hydroxy-purine () increases polarity, enhancing solubility but reducing membrane permeability .
  • Stereochemical Specificity :
    The (2R,3R,4S,5R) configuration in the target compound is essential for mimicking natural nucleosides, whereas stereochemical deviations (e.g., 2-deoxy in ) abolish activity in replication assays .

Pharmacokinetic and Toxicity Profiles

  • The target compound exhibits longer half-life (t½ > 6 hours) compared to the 4-fluoro analog (t½ ~2 hours) due to reduced renal clearance .
  • Cytotoxicity is lower in the target compound (IC₅₀ > 100 µM) versus the 8-naphthalenylamino derivative (IC₅₀ ~10 µM), as reported in hepatic cell lines .

Biologische Aktivität

2-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyltetrahydrofuran-2-yl)-1H-purin-6(9H)-one, commonly referred to as a modified purine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its complex structure which includes a purine base and a sugar moiety that resembles ribose.

Chemical Structure

The molecular formula of this compound is C10H13N5O6C_{10}H_{13}N_{5}O_{6} with a molecular weight of approximately 299.24 g/mol. Its structure can be represented as follows:

Chemical Structure O=C1NC(N)=NC2=C1N=CN2[C@H](O[C@@H]3CO)[C@@](O)(C)[C@@H]3O\text{Chemical Structure }O=C1NC(N)=NC2=C1N=CN2[C@H](O[C@@H]3CO)[C@@](O)(C)[C@@H]3O

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and biochemistry. The following sections detail the specific biological activities and mechanisms of action observed in studies.

  • Adenosine Receptor Modulation :
    • The compound acts as an agonist for adenosine receptors, particularly the A1 receptor. Studies have shown that it enhances receptor activity, which can lead to physiological effects such as reduced heart rate and neuroprotective outcomes in models of ischemia .
  • Antioxidant Properties :
    • Preliminary investigations suggest that this compound possesses antioxidant properties, contributing to cellular protection against oxidative stress. This effect is potentially mediated through the modulation of reactive oxygen species (ROS) levels .
  • Antiviral Activity :
    • Some studies have reported antiviral properties against certain viruses, indicating its potential as a therapeutic agent in viral infections. The exact mechanism remains to be fully elucidated but may involve interference with viral replication processes .

Case Studies

StudyObjectiveFindings
Study 1Investigate A1 receptor activityDemonstrated significant agonistic effects on A1 receptors with a high selectivity index .
Study 2Assess antioxidant effectsShowed reduced oxidative stress markers in cellular assays treated with the compound .
Study 3Evaluate antiviral propertiesReported inhibition of viral replication in vitro for specific RNA viruses .

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for understanding its therapeutic potential. Key parameters include:

  • Absorption : Rapid absorption observed in animal models.
  • Bioavailability : High bioavailability noted due to its structural similarity to natural nucleosides.
  • Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways require further investigation.
  • Elimination : Excreted through both renal and fecal routes.

Q & A

Q. Table 1: Comparative Receptor Binding of Analogs

CompoundModificationReceptorIC50_{50} (nM)Source
12 ()C2-chloroA1_1320 ± 45
AZD6140 ()TrifluoropropylP2Y12_{12}1.2 ± 0.3

Q. Table 2: Stability Under Accelerated Conditions

ConditionTemperaturepHHalf-life (h)Degradation Pathway
Acidic40°C2.012Glycosidic cleavage
Neutral25°C7.4240Oxidation at C8

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.